Physicochemical Profiling of 2-Chloro-5-(2-fluorophenyl)phenol: A Comprehensive Technical Guide
Physicochemical Profiling of 2-Chloro-5-(2-fluorophenyl)phenol: A Comprehensive Technical Guide
Executive Summary
In early-stage drug discovery, the physicochemical characterization of a lead compound dictates its formulation strategy, pharmacokinetic modeling, and downstream biological assays. 2-Chloro-5-(2-fluorophenyl)phenol (CAS: 1214379-85-7), also known systematically as 4-chloro-2'-fluoro-[1,1'-biphenyl]-3-ol, represents a classic halogenated biphenyl scaffold[1]. Compounds of this class are highly valued for their ability to engage in robust hydrophobic interactions and halogen bonding within target binding pockets.
However, the very structural features that drive target affinity—namely, the dual aromatic rings and halogen substitutions—impart significant analytical challenges. The compound is highly lipophilic and exhibits poor aqueous solubility, rendering standard aqueous analytical techniques ineffective. This whitepaper provides an authoritative, causality-driven guide to profiling the lipophilicity (LogP), acid dissociation constant (pKa), and thermodynamic solubility of 2-Chloro-5-(2-fluorophenyl)phenol, utilizing self-validating experimental systems.
Molecular Architecture & Predictive Profiling
Before initiating benchtop experiments, we must establish a predictive baseline. The presence of a phenolic hydroxyl group indicates a weakly acidic pKa, while the heavily halogenated biphenyl core suggests a high partition coefficient (LogP).
Table 1: Fundamental and Predicted Physicochemical Properties
| Property | Value / Description | Analytical Implication |
| Chemical Name | 2-Chloro-5-(2-fluorophenyl)phenol | N/A |
| CAS Number | 1214379-85-7[1] | N/A |
| Molecular Formula | C12H8ClFO[1] | Halogens increase lipophilicity. |
| Molecular Weight | 222.64 g/mol [1] | Falls within Lipinski's Rule of 5. |
| SMILES | Oc1cc(ccc1Cl)-c1ccccc1F[1] | Used for in silico modeling. |
| Ionizable Groups | 1 (Phenolic -OH) | Requires pH-controlled solubility assays. |
| Predicted pKa | ~8.5 – 9.5 | Compound will be predominantly neutral at physiological pH (7.4). |
| Predicted LogP | > 4.0 | Shake-flask LogP will fail; HPLC method required. |
Core Physicochemical Workflows: The Causality of Experimental Design
As an Application Scientist, I cannot stress enough that how you measure a property is just as critical as the property itself. The experimental design must be tailored to the molecule's specific liabilities.
Lipophilicity (LogP): Why HPLC over Shake-Flask?
For highly lipophilic compounds (LogP > 4), the traditional shake-flask method is fundamentally flawed. Vigorous shaking of octanol and water creates micro-emulsions; even trace amounts of octanol suspended in the aqueous phase will artificially inflate the aqueous concentration, leading to a grossly underestimated LogP. Therefore, we utilize the[2]. This method relies on reverse-phase High-Performance Liquid Chromatography (RP-HPLC), where the compound's retention time (capacity factor) correlates linearly with its hydrocarbon-water partitioning[3].
Acid Dissociation (pKa): Overcoming Aqueous Insolubility
The pKa of the phenolic -OH is critical for predicting intestinal absorption. The gold standard for pKa determination is potentiometric titration using an automated system like the Sirius T3[4]. However, because 2-Chloro-5-(2-fluorophenyl)phenol is poorly soluble, it will precipitate as the titration approaches its neutral state, invalidating the electrode readings. The Solution: We titrate the compound in varying mixtures of a cosolvent (e.g., methanol) and water. We then apply the Yasuda-Shedlovsky extrapolation , plotting the apparent pKa ( psKa ) against the inverse of the dielectric constant of the solvent mixtures to mathematically derive the true aqueous pKa[5].
Thermodynamic Solubility: The Equilibrium Imperative
Kinetic solubility assays (often utilizing DMSO stock spikes) are excellent for high-throughput screening but are prone to supersaturation, yielding artificially high solubility limits[6]. For lead optimization, we must measure thermodynamic solubility via the saturation shake-flask method. This ensures the dissolved compound is in true thermodynamic equilibrium with its solid crystalline state[7].
Caption: Sequential physicochemical profiling workflow from in silico predictions to thermodynamic validation.
Experimental Methodologies (Step-by-Step Protocols)
Every protocol below is designed as a self-validating system , incorporating internal controls to ensure data integrity.
Protocol 1: LogP Determination via OECD 117 (HPLC Method)
Rationale: Hydrophilic chemicals elute first, and lipophilic chemicals elute last on a C18 column. By comparing the retention time of our compound against known standards, we derive a highly accurate LogP[3].
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Calibration Standard Preparation: Prepare a mixture of at least six reference compounds with known, well-established LogP values spanning from 1.0 to 6.0 (e.g., toluene, chlorobenzene, naphthalene, DDT)[8]. Include thiourea as an unretained marker to determine the dead time ( t0 ).
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Chromatographic Conditions: Use a C18 column (e.g., Waters BEH C18, 2.1 × 50 mm, 1.8 µm) maintained at 25°C. Crucially, use an isocratic mobile phase (e.g., 55% water / 45% acetonitrile)[3]. Gradient elution alters the partitioning thermodynamics dynamically and cannot be used.
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Data Acquisition: Inject the reference mixture and the test compound (2-Chloro-5-(2-fluorophenyl)phenol). Record the retention times ( tR ).
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Self-Validation & Calculation:
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Calculate the capacity factor ( k′ ) for all peaks: k′=(tR−t0)/t0 .
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Plot logk′ vs. known logP of the standards. The R2 of this calibration curve must be > 0.99.
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Interpolate the LogP of the test compound from the linear regression equation.
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Protocol 2: pKa Determination via Potentiometric Titration (Sirius T3)
Rationale: Utilizing a multi-solvent extrapolation technique circumvents the precipitation of the neutral biphenyl species during pH adjustment[5].
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Solvent Preparation: Prepare Ionic Strength Adjusted (ISA) water containing 0.15 M KCl. Causality: Maintaining a constant ionic strength ensures that the activity coefficients of the ions remain stable, yielding a true concentration-based pKa rather than an activity-based variable[4].
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Cosolvent Titration: Dissolve the compound in three distinct ISA water/methanol mixtures (e.g., 30%, 40%, and 50% methanol by volume)[4].
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Automated Titration: Using the Sirius T3 automated titrator at a constant 25.0 ± 0.5 °C, titrate the solutions from pH 2.0 to 12.0 using 0.5 M HCl and 0.5 M KOH[4].
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Data Processing: The software calculates the apparent pKa ( psKa ) for each mixture.
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Yasuda-Shedlovsky Extrapolation: Plot psKa+log[H2O] against 1/ϵ (where ϵ is the dielectric constant of the specific methanol/water mixture). The y-intercept of this linear regression represents the true aqueous pKa[5].
Caption: Logic flow for the Yasuda-Shedlovsky extrapolation used in potentiometric pKa determination.
Protocol 3: Thermodynamic Solubility via Saturation Shake-Flask
Rationale: To understand in vivo developability, we must measure the absolute equilibrium solubility in biorelevant media without the confounding effects of organic solvent spikes[7].
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Sample Preparation: Weigh an excess amount of solid 2-Chloro-5-(2-fluorophenyl)phenol (e.g., 2–5 mg) into a glass vial. Do not use plastic, as highly lipophilic compounds may adsorb to the polymer walls.
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Media Addition: Add 1 mL of the target aqueous medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid, pH 6.5)[7].
-
Equilibration: Seal the vial and place it in an orbital shaker at 37°C.
-
Self-Validation (Equilibrium Check): Take aliquots at 24 hours and 48 hours. The system is only considered to be at thermodynamic equilibrium if the concentration difference between the 24h and 48h time points is less than 5%[9].
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Phase Separation & Quantification: Centrifuge the aliquots at high speed (e.g., 15,000 rpm for 15 mins) to pellet the undissolved solid. Dilute the supernatant appropriately and quantify the dissolved drug concentration using RP-HPLC-UV against a standard calibration curve[10].
Data Summary and Interpretation
Upon completion of the workflows, the data should be aggregated to inform downstream formulation. For a compound like 2-Chloro-5-(2-fluorophenyl)phenol, expect the following profile archetype:
Table 2: Expected Experimental Outcomes & Formulation Strategy
| Parameter | Expected Result Range | Formulation Implication |
| Aqueous pKa | 8.5 – 9.0 | Compound will not ionize in the stomach (pH 1-2) or upper intestine (pH 6.5). Salt formation is unlikely to be a viable strategy. |
| LogP (HPLC) | 4.2 – 4.8 | High permeability, but severe risk of poor aqueous dissolution. |
| Thermodynamic Solubility (FaSSIF) | < 10 µg/mL | BCS Class II or IV candidate. Will require enabling formulations (e.g., Amorphous Solid Dispersions, Lipid Nanoparticles, or cyclodextrin complexation) to achieve therapeutic exposure. |
By adhering to these rigorous, self-validating methodologies, development teams can confidently transition 2-Chloro-5-(2-fluorophenyl)phenol from a raw chemical entity into a rationally designed pharmaceutical candidate.
References
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Analytice. "OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method."[Link][2]
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Molport. "4-chloro-2'-fluoro-[1,1'-biphenyl]-3-ol | 1214379-85-7."[Link][1]
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J-Stage. "Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography..."[Link][11]
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NIH / PMC. "Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing."[Link][3]
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Der Pharma Chemica. "Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents."[Link][5]
-
NIH / PMC. "pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments."[Link][4]
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Tabriz University of Medical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility."[Link][9]
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Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter."[Link][6]
-
Biorelevant. "Describes equilibrium solubility of a drug substance."[Link][7]
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